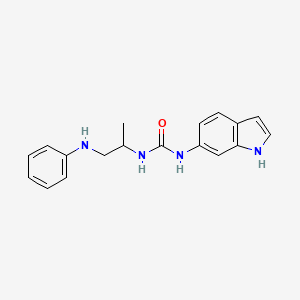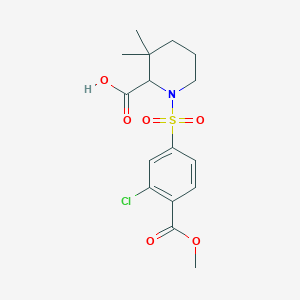
1-(1-anilinopropan-2-yl)-3-(1H-indol-6-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-anilinopropan-2-yl)-3-(1H-indol-6-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-anilinopropan-2-yl)-3-(1H-indol-6-yl)urea typically involves the reaction of aniline derivatives with isocyanates or carbamates under controlled conditions. One common method is the reaction of 1-anilinopropan-2-amine with 1H-indol-6-yl isocyanate in the presence of a suitable solvent such as dichloromethane or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-anilinopropan-2-yl)-3-(1H-indol-6-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding urea derivatives with altered functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the urea group into amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aniline or indole moieties, leading to the formation of new derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(1-anilinopropan-2-yl)-3-(1H-indol-6-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-anilinopropan-2-yl)-3-(1H-indol-5-yl)urea: A similar compound with a different position of the indole moiety.
1-(1-anilinopropan-2-yl)-3-(1H-indol-7-yl)urea: Another derivative with a different indole position.
1-(1-anilinopropan-2-yl)-3-(1H-indol-3-yl)urea: A compound with the indole moiety at the 3-position.
Uniqueness
1-(1-anilinopropan-2-yl)-3-(1H-indol-6-yl)urea is unique due to its specific structural configuration, which may confer distinct biological activities and chemical properties compared to its analogs. The position of the indole moiety can significantly influence the compound’s interaction with molecular targets and its overall efficacy in various applications.
Propriétés
IUPAC Name |
1-(1-anilinopropan-2-yl)-3-(1H-indol-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-13(12-20-15-5-3-2-4-6-15)21-18(23)22-16-8-7-14-9-10-19-17(14)11-16/h2-11,13,19-20H,12H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEWVXMXQPZQIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC=CC=C1)NC(=O)NC2=CC3=C(C=C2)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(furan-2-yl)-2-hydroxypropyl]-5-methyl-1H-indazole-7-carboxamide](/img/structure/B7428186.png)
![N-[dimethyl(oxo)-lambda6-sulfanylidene]-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7428188.png)
![4-[4-[Methyl-(4-methylsulfonylphenyl)sulfamoyl]phenyl]-4-oxobutanoic acid](/img/structure/B7428195.png)
![N-[2-(dimethylamino)phenyl]-4-ethyl-N-methylthiadiazole-5-carboxamide](/img/structure/B7428201.png)
![4-[(4-Chloro-5-methoxycarbonyl-3-methylthiophen-2-yl)sulfonylamino]benzoic acid](/img/structure/B7428212.png)
![potassium;(2S,4S)-4-fluoro-1-[[4-fluoro-3-(trifluoromethyl)phenyl]carbamoyl]pyrrolidine-2-carboxylate](/img/structure/B7428217.png)
![5-chloro-4-N-[(1R,2S)-2-(4-ethoxyphenyl)cyclopropyl]pyrimidine-4,6-diamine](/img/structure/B7428218.png)
![5-Chloro-6-[2-(4-chlorophenyl)pyrrolidin-1-yl]pyrimidin-4-amine](/img/structure/B7428226.png)
![6-methyl-N-[[1-(morpholin-4-ylmethyl)cyclohexyl]methyl]pyrimidin-4-amine](/img/structure/B7428238.png)
![2-hydroxy-N-[2-(2-hydroxyethylamino)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7428243.png)
![6-chloro-N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]pyrazin-2-amine](/img/structure/B7428250.png)

![5-Ethyl-4-methyl-2-[3-(4-methylpyrazol-1-yl)propanoylamino]thiophene-3-carboxamide](/img/structure/B7428276.png)
![ethyl N-[4-(1H-indol-6-ylcarbamoylamino)phenyl]carbamate](/img/structure/B7428278.png)
